4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Morpholineacetic acid, (2-oxo-3-indolinylidene)hydrazide, (Z)-: This compound shares a similar core structure but lacks the dichloro substituents.
Indole derivatives: Various indole derivatives have similar biological activities and are used in similar applications.
Uniqueness
The presence of the dichloro substituents in 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
86873-19-0 |
---|---|
Molecular Formula |
C14H14Cl2N4O3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H14Cl2N4O3/c15-8-5-9-12(10(16)6-8)17-14(22)13(9)19-18-11(21)7-20-1-3-23-4-2-20/h5-6,17,22H,1-4,7H2 |
InChI Key |
BPTPNVQNXSJKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Origin of Product |
United States |
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